

# A Technical Guide to the Preclinical Antitumor Activity of Bimiralisib (PQR309)

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Compound of Interest		
Compound Name:	Bimiralisib	
Cat. No.:	B560068	Get Quote

Audience: Researchers, scientists, and drug development professionals.

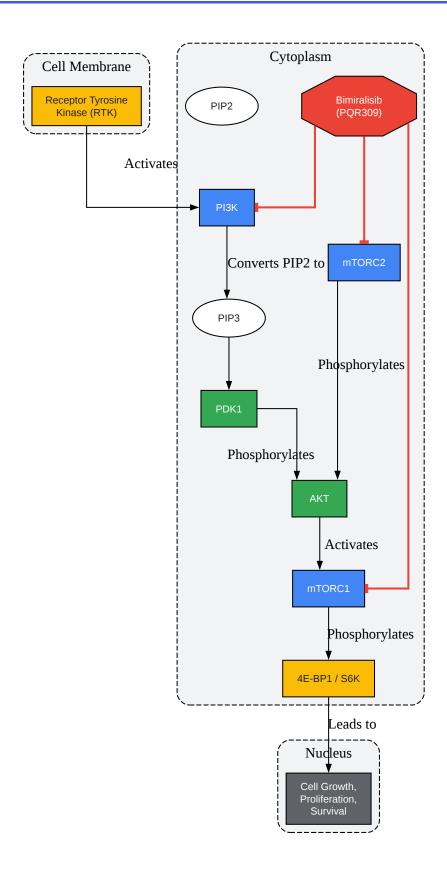
Core Content: This document provides an in-depth overview of the preclinical data for **Bimiralisib** (PQR309), a novel, orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). The information presented herein is collated from key preclinical studies to serve as a technical resource for professionals in oncology research and drug development.

### **Mechanism of Action**

**Bimiralisib** is a pan-class I PI3K inhibitor, targeting all four isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ), and also directly inhibits mTOR kinase (mTORC1 and mTORC2). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By dually targeting both PI3K and mTOR, **Bimiralisib** is designed to provide a more comprehensive and durable pathway inhibition than targeting either kinase alone. This dual action can prevent the feedback activation of AKT that often occurs with mTOR-only inhibitors, potentially overcoming a key mechanism of drug resistance.

The inhibition of PI3K/mTOR by **Bimiralisib** leads to the reduced phosphorylation of downstream signaling components, including AKT. This disruption culminates in cell cycle arrest, primarily at the G1 phase, and in some cases, the induction of apoptosis, thereby inhibiting tumor cell growth.





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Bimiralisib inhibits the PI3K/mTOR signaling pathway.



## **Preclinical Antitumor Activity: In Vitro**

**Bimiralisib** has demonstrated potent antiproliferative activity across a wide array of hematological and solid tumor cell lines. The primary mechanism of its antitumor effect in vitro is cytostatic, characterized by a robust arrest of the cell cycle in the G1 phase.

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for **Bimiralisib** in various cancer cell line panels.

Cancer Type	Cell Line Panel	No. of Cell Lines	Parameter	Median Value (nM)	Reference
Lymphoma	Various Subtypes	49	IC50	233	
Solid Tumors	Various Types	135	GI50	~500	
DLBCL	ABC and GCB Subtypes	27	IC50	166	
Mantle Cell Lymphoma (MCL)	-	10	IC50	234	
Splenic Marginal Zone Lymphoma (SMZL)	-	3	IC50	214	_
Anaplastic Large Cell Lymphoma (ALCL)	-	8	IC50	664	-

DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like.



#### Antiproliferative Assay (MTT):

- Cell Seeding: Cancer cell lines were seeded into 384-well plates at their respective optimal densities.
- Drug Application: Cells were exposed to increasing concentrations of **Bimiralisib** or a vehicle control (DMSO).
- Incubation: The plates were incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
- MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) reagent was added to each well
  and incubated to allow for formazan crystal formation by viable cells.
- Data Analysis: Formazan crystals were solubilized, and the absorbance was read using a
  plate reader. IC50 values (the concentration of drug that inhibits cell viability by 50%) were
  calculated using normalized data.

#### Cell Cycle Analysis:

- Treatment: Cells were treated with **Bimiralisib** (e.g., 1 μmol/L) or DMSO for 72 hours.
- Cell Fixation: Cells were harvested, washed with PBS, and fixed, typically with cold 70% ethanol.
- Staining: Fixed cells were treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium iodide.
- Flow Cytometry: The DNA content of individual cells was quantified using a flow cytometer.
- Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.
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